Donepezil hydrochloride

Descripción general

Descripción

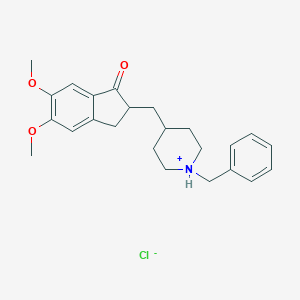

Donepezil hydrochloride (C₂₄H₂₉NO₃·HCl, molecular weight: 415.95) is a potent, reversible, and selective acetylcholinesterase (AChE) inhibitor approved for the treatment of mild-to-severe Alzheimer’s disease (AD) . It was developed to address the limitations of earlier AChE inhibitors, such as poor bioavailability and hepatotoxicity . Its chemical structure features a piperidine core with benzyl and indanone substituents, enabling high selectivity for AChE over butyrylcholinesterase (BuChE) (1,250-fold selectivity) . Donepezil is administered once daily due to its long elimination half-life (~70 hours) and exhibits linear pharmacokinetics, with 95% plasma protein binding and minimal food interaction .

Métodos De Preparación

Traditional Synthesis Routes and Their Limitations

The original synthesis of donepezil hydrochloride, as disclosed in U.S. Patent No. 4,895,841, involves a multi-step sequence starting with 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine . The process begins with a base-mediated aldol condensation using lithium diisopropylamide (LDA) to form the α,β-unsaturated ketone intermediate. This intermediate undergoes catalytic hydrogenation at high pressures (10 bar) and temperatures (70–95°C) using palladium on carbon (Pd/C) in tetrahydrofuran (THF) . Subsequent benzylation with benzyl chloride at 145°C for 8 hours yields donepezil free base, which is then converted to the hydrochloride salt via treatment with methanolic HCl .

While this method established the foundational chemistry for donepezil production, it faces critical drawbacks. The high-pressure hydrogenation step necessitates specialized equipment, increasing operational risks and costs. Prolonged exposure to elevated temperatures during benzylation promotes partial debenzylation, generating the impurity 1-(4-piperidinylmethyl)-5,6-dimethoxy-1-indanone (Formula III) . Additionally, the reliance on THF—a solvent with significant toxicity and environmental concerns—complicates waste management. These factors collectively result in moderate yields (60–70%) and purity levels below 95%, rendering the process suboptimal for modern pharmaceutical manufacturing .

Improved Catalytic Hydrogenation Methods

Role of Ionic Compounds in Reaction Optimization

Catalytic Transfer Hydrogenation Approach

Chinese Patent CN111100062A introduces a novel strategy using catalytic transfer hydrogenation (CTH) to bypass gaseous hydrogen . The method employs a mixed catalyst system—likely palladium on carbon (Pd/C) with a co-catalyst—and a hydrogen donor reagent such as ammonium formate. The CTH reaction proceeds at ambient pressure and 50–60°C, reducing the α,β-unsaturated intermediate with >90% selectivity . Subsequent benzylation and salt formation follow established protocols, yielding this compound with 92% purity and 88% overall yield .

This approach mitigates safety hazards associated with high-pressure hydrogenation and simplifies equipment requirements. However, the reliance on stoichiometric hydrogen donors may increase raw material costs, potentially offsetting gains in operational safety.

Comparative Analysis of Preparation Methods

The table below synthesizes key parameters across traditional, improved hydrogenation, and CTH methodologies:

Critical Discussion of Impurities and Byproducts

The primary impurity in donepezil synthesis, Formula III, arises from debenzylation during hydrogenation. Traditional methods exhibit up to 5% impurity levels due to prolonged exposure to high temperatures and acidic conditions . The improved hydrogenation route addresses this by:

-

pH Stabilization : Ammonium acetate buffers the reaction, preventing acid-catalyzed debenzylation .

-

Milder Conditions : Lower temperatures (25–30°C) and shorter reaction times (3–4 hours) minimize side reactions .

-

Efficient Catalyst Removal : Filtration of Pt/C reduces metal leaching, which could otherwise catalyze degradation during purification .

In contrast, the CTH method’s impurity profile remains less characterized, though its moderate purity (92%) suggests residual solvents or unreacted intermediates may persist .

Industrial Scalability and Process Optimization

The improved hydrogenation method demonstrates superior scalability, as evidenced by pilot-scale batches producing 50–100 kg of this compound per cycle . Key factors enabling this include:

-

Solvent Recovery : Ethyl acetate and methanol are distilled and recycled, reducing material costs by 30% .

-

Catalyst Reuse : Pt/C retains activity for 5–7 cycles after regeneration via acid washing .

-

Crystallization Control : Recrystallization from methanol-diisopropyl ether ensures consistent particle size distribution, critical for tablet formulation .

Análisis De Reacciones Químicas

Types of Reactions: Donepezil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Donepezil can be oxidized using mild oxidants like Chloramine-T in an acidic medium.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various metabolites that are studied for their pharmacokinetic properties .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Donepezil is primarily indicated for:

- Alzheimer's Disease : Approved for mild, moderate, and severe stages, it improves cognition and behavior but does not alter disease progression .

- Combination Therapy : In 2014, a fixed-dose combination with memantine was approved for moderate-to-severe dementia associated with AD .

Off-Label Uses

Research indicates several off-label applications where donepezil has shown promise:

Emerging Applications

Recent studies have explored additional therapeutic potentials for donepezil:

- Multiple Sclerosis (MS) : Research indicates that donepezil may improve cognitive impairments associated with MS .

- Psychiatric Disorders : There is ongoing investigation into its effects on schizophrenia and mood disorders, although conclusive benefits remain unproven .

- Neuroinflammation : Donepezil has shown potential in downregulating neuroinflammatory responses, which are significant in various neurodegenerative diseases .

Efficacy in Alzheimer's Disease

A pivotal study demonstrated that donepezil significantly improved cognition and global function in patients with mild to moderately severe AD over a 15-week period. The study emphasized the absence of peripheral cholinergic side effects, which are common with other cholinesterase inhibitors like tacrine .

Combination Therapy in Dementia

A systematic review highlighted the efficacy of donepezil when used alongside exercise regimens for enhancing cognitive function in AD patients. This combination approach appears to yield better outcomes than pharmacological treatment alone .

Cognitive Impairment Post-CABG

In patients recovering from coronary artery bypass graft surgery, donepezil was found to alleviate cognitive impairments, suggesting its potential role in postoperative cognitive dysfunction management .

Mecanismo De Acción

Donepezil hydrochloride works by selectively and reversibly inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced cholinergic transmission helps alleviate the symptoms of Alzheimer’s dementia .

Comparación Con Compuestos Similares

Comparison with Similar Acetylcholinesterase Inhibitors

Pharmacological and Chemical Profiles

Table 1: Key Pharmacological Properties

| Compound | Selectivity (AChE/BuChE) | Half-Life (h) | Dosing Frequency | Key Adverse Effects |

|---|---|---|---|---|

| Donepezil | 1,250:1 | 70 | Once daily | Nausea, diarrhea, insomnia |

| Tacrine | 1:1 | 2–4 | Four times daily | Hepatotoxicity, GI distress |

| Physostigmine | 1:1 | 0.3–2 | Multiple doses | Poor oral bioavailability |

| Rivastigmine | 1:1 (pseudo-irreversible) | 1.5–3 | Twice daily | GI distress, skin irritation |

| Galantamine | 50:1 | 7–8 | Twice daily | Nausea, vomiting |

Sources :

Efficacy in Clinical Trials

Table 2: Clinical Outcomes in Alzheimer’s Disease

| Study (Duration) | Donepezil (5 mg/10 mg) | Tacrine | Rivastigmine | Galantamine |

|---|---|---|---|---|

| ADAS-cog Improvement | +2.5/+3.1 units* | +2.0 units | +1.9 units | +2.1 units |

| CIBIC-plus Response | 32%/38% improvement** | 25% | 28% | 30% |

| Severe AD Efficacy | Significant (10 mg)* | Not studied | Limited data | Limited data |

From 12-week trial ; vs. placebo (18%) ; 24-week trial .

Unique Advantages of Donepezil

- Dosing Convenience : Once-daily regimen improves adherence vs. rivastigmine (twice daily) or tacrine (four times daily) .

- Broad Indications : Effective in severe AD (10 mg dose) and shows promise in vascular dementia and autism spectrum disorders .

- Formulation Innovation: Transdermal patches (under development) reduce GI side effects and enhance compliance .

Limitations and Considerations

- Drug Interactions: Synergistic effects with cholinomimetics (e.g., bethanechol) require caution .

- Dose Dependency : 5 mg dose may lack efficacy in severe AD .

Actividad Biológica

Donepezil hydrochloride, marketed as Aricept, is a selective and reversible acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This compound has garnered attention due to its ability to enhance cholinergic neurotransmission, which is crucial for cognitive function. The following sections delve into the biological activity of donepezil, including its mechanisms of action, efficacy in clinical studies, case studies highlighting its effects, and potential side effects.

Donepezil functions by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, donepezil increases the availability of ACh, thereby enhancing cholinergic signaling. Key mechanisms include:

- Inhibition of AChE : Donepezil selectively inhibits AChE in the brain, leading to increased acetylcholine levels and improved synaptic transmission.

- Neuroprotective Effects : Research indicates that donepezil may protect against glutamate-induced excitotoxicity and promote neurotrophic factors, contributing to neuronal health .

- Cerebrovascular Function : Donepezil may improve cerebral blood flow and vascular function, further supporting cognitive processes .

| Mechanism | Description |

|---|---|

| AChE Inhibition | Increases acetylcholine levels by preventing its breakdown. |

| Neuroprotection | Protects neurons from excitotoxicity and promotes neurotrophic factors. |

| Cerebrovascular Effects | Enhances blood flow in the brain, potentially improving cognitive function. |

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of donepezil in improving cognitive function in patients with mild to moderate Alzheimer's disease. A pivotal study reported significant improvements across various cognitive assessments:

- ADAS-Cog : The Alzheimer's Disease Assessment Scale-Cognitive Subscale showed mean drug-placebo differences of 2.5 and 3.1 units for doses of 5 mg and 10 mg respectively (P < .001) .

- CIBIC Plus : Clinical improvement was observed in 32% and 38% of patients on 5 mg and 10 mg dosages compared to 18% on placebo .

- Mini-Mental State Examination (MMSE) : Improvements were noted with a mean difference of 1.0 and 1.3 units for the respective dosages (P < .004) .

Table 2: Summary of Clinical Trial Results

| Assessment Tool | Placebo Group | Donepezil 5 mg Group | Donepezil 10 mg Group |

|---|---|---|---|

| ADAS-Cog | N/A | +2.5 | +3.1 |

| CIBIC Plus | 18% | 32% | 38% |

| MMSE | N/A | +1.0 | +1.3 |

Case Studies

Case studies provide insights into both the therapeutic effects and potential adverse reactions associated with donepezil.

- Case Study on Toxicity : A 96-year-old female experienced altered mental status after an increase in donepezil dosage. Symptoms included confusion and bradycardia, which resolved after dosage adjustment .

- Extrapyramidal Symptoms : An elderly patient developed involuntary tremors and muscle tension after starting donepezil, suggesting possible extrapyramidal side effects .

- Long-term Use : In a long-term study involving patients with AD, donepezil demonstrated sustained cognitive benefits over extended periods without significant hepatotoxicity or adverse effects .

Table 3: Summary of Case Studies

Side Effects and Safety Profile

While donepezil is generally well-tolerated, some patients may experience side effects such as nausea, diarrhea, insomnia, and bradycardia. Notably, the incidence of adverse events is comparable to placebo groups . Importantly, donepezil has not been associated with significant hepatotoxicity or unexpected toxic reactions in clinical trials.

Table 4: Common Side Effects of Donepezil

| Side Effect | Incidence Rate |

|---|---|

| Nausea | Mild (Transient) |

| Diarrhea | Mild |

| Insomnia | Mild |

| Bradycardia | Rare |

Q & A

Q. What analytical methods are recommended for quantifying donepezil hydrochloride in pharmaceutical formulations, and how are they validated?

Basic Research Question

Liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry are widely used. For HPLC, system suitability requires a theoretical plate count ≥4000 and peak symmetry factor ≤1.5 using a C18 column, mobile phase (methanol:0.1 M HCl, 3:1), and detection at 271 nm . UV-Vis methods require wavelength maxima at 229–232 nm, 269–273 nm, and 313–317 nm in acidic media . Validation includes linearity (e.g., 0.1–50 µg/mL), precision (RSD <5%), and recovery (95–105%) using certified reference standards (USP/JP) .

Q. How can researchers resolve co-elution of donepezil-related impurities in HPLC analysis?

Advanced Research Question

Optimize mobile phase composition (e.g., gradient elution with acetonitrile and phosphate buffer) and column temperature (25–40°C). Use orthogonal methods like LC-MS for structural identification of impurities. System suitability must achieve resolution ≥1.5 between donepezil and its primary impurity (e.g., donepezil-related compound A) . For example, a study resolved 12 impurities using a Zorbax SB-C8 column with a trifluoroacetic acid–acetonitrile gradient .

Q. What pharmacological properties underpin donepezil’s selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE)?

Basic Research Question

Donepezil’s piperidine and indanone moieties bind reversibly to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS), with 1,250-fold higher affinity for AChE (IC₅₀ = 6.7 nM) than BuChE. In vitro assays using human erythrocyte AChE and plasma BuChE confirm selectivity via competitive inhibition kinetics .

Q. What in vitro models are appropriate for assessing donepezil’s neuroprotective effects beyond cholinesterase inhibition?

Advanced Research Question

Use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂) or amyloid-beta toxicity. Measure viability via MTT assay and apoptosis markers (caspase-3). Synergistic effects with compounds like cannabidiol (CBD) can be evaluated via isobolographic analysis, as shown in preclinical studies .

Q. How is the dissolution profile of donepezil extended-release formulations evaluated to ensure bioequivalence?

Basic Research Question

Use USP Apparatus II (paddle, 50 rpm) with 900 mL of pH 6.8 phosphate buffer. Sample at 1, 4, 8, and 12 hours, filtered through 0.45 µm membranes. Acceptance criteria require ≥80% dissolution by 12 hours. Compare similarity factor (f₂ ≥50) to reference formulations .

Q. How to design an in vitro-in vivo correlation (IVIVC) model for donepezil sustained-release formulations using a Design of Experiments (DoE) approach?

Advanced Research Question

Define control factors (e.g., HPMC concentration, lactose ratio) and responses (dissolution rate, Cmax, Tmax). Use a 3-factor factorial design to optimize formulation. Validate IVIVC by comparing in vitro dissolution (f₂) to in vivo pharmacokinetic data in animal models, ensuring correlation coefficient (R²) ≥0.95 .

Q. What parameters are critical in validating a UV spectrophotometric method for this compound?

Basic Research Question

Key parameters include wavelength selection (λmax = 229 nm), linear range (1–20 µg/mL), accuracy (98–102% recovery), and robustness against pH variations (1.0–3.0). Specificity is confirmed via forced degradation studies (heat, acid/alkali hydrolysis) showing no interference .

Q. How to address variability in donepezil pharmacokinetic data due to CYP2D6 and CYP3A4 polymorphisms?

Advanced Research Question

Genotype participants for CYP2D6 (*4, *10 alleles) and CYP3A4 (*22) variants. Use population pharmacokinetic modeling (NONMEM) to adjust dosing regimens. In vitro microsomal assays (Ki = 50–130 µM) predict minimal CYP inhibition, but clinical studies with probe drugs (e.g., dextromethorphan) are recommended .

Q. What criteria ensure content uniformity in this compound fine granules?

Basic Research Question

Test 10 individual units via HPLC. Acceptance criteria: each unit contains 85–115% of the labeled dose (RSD ≤6%). Ultrasonic dispersion in 0.1 M HCl ensures complete extraction, validated against reference standards .

Q. What orthogonal analytical approaches confirm donepezil’s stability under accelerated degradation conditions?

Advanced Research Question

Combine HPLC, LC-MS, and FTIR to identify degradation products. For example, acid hydrolysis produces indanone derivatives (m/z 380.1), while oxidation yields N-oxide metabolites. Quantify impurities via threshold limits (e.g., ≤0.2% for any unknown) per ICH guidelines .

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046698 | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-70-3, 142057-77-0 | |

| Record name | Donepezil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.